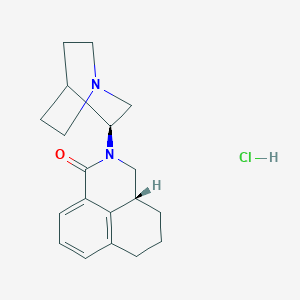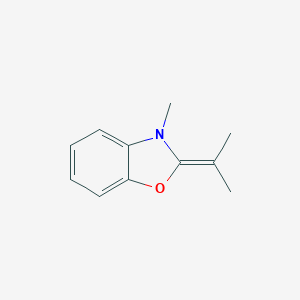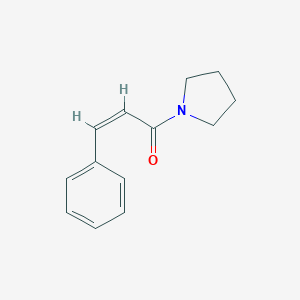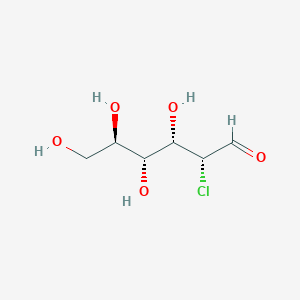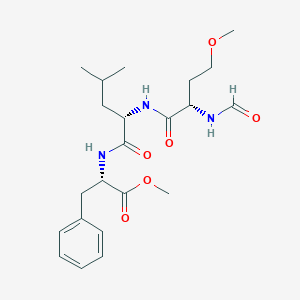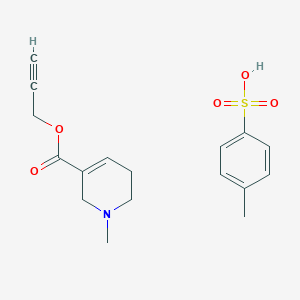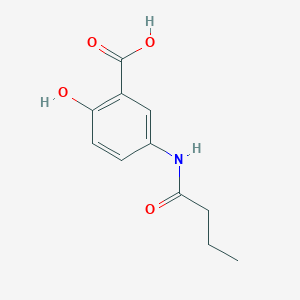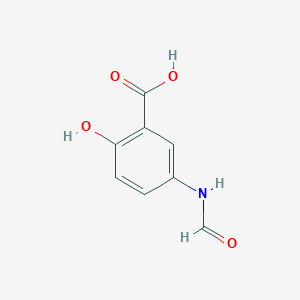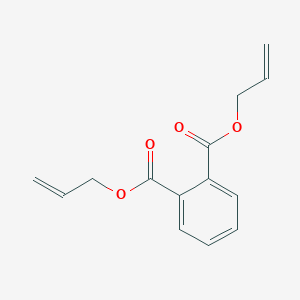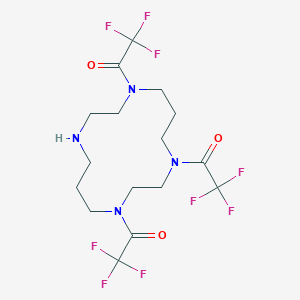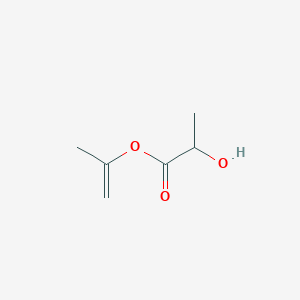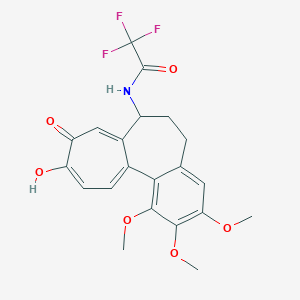
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
R/S-N-Deacetyl Colchiceine N-Trifluroracetate (R/S-N-DCNT) is a natural product isolated from the root of the plant Colchicum autumnale, commonly known as meadow saffron or autumn crocus. It is a triterpenoid saponin that has been used for centuries in traditional medicine for its anti-inflammatory, antispasmodic, and anti-cancer properties. In recent years, R/S-N-DCNT has been the subject of much scientific research, with a particular focus on its potential applications in the laboratory.
Scientific Research Applications
Colchicine and Cardiovascular Diseases
Colchicine, a drug with a historical background in treating gout, has shown promise in cardiovascular applications. Its unique anti-inflammatory mechanism, primarily through inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, plays a critical role in various stages of atherosclerotic plaque formation and destabilization. This has led to its usage in reducing cardiovascular events in acute and chronic coronary syndromes (Imazio et al., 2020).
Mechanisms of Action in Inflammation and Arthritis
Colchicine's primary mechanism involves disrupting tubulin and modulating innate immunity, which affects various inflammatory pathways. Beyond its traditional use in gout and familial Mediterranean fever, it has seen applications in osteoarthritis, pericarditis, and atherosclerosis, showcasing its versatility and potential in managing inflammation-related conditions (Leung et al., 2015).
Neurodegenerative Diseases
The role of sirtuins in neurodegenerative diseases has been highlighted, where their ability to switch between deacetylation and acetylation processes influences the progression of disorders like Alzheimer's and Parkinson's. Pharmacological modulation of sirtuin activity, a process in which deacetylated colchiceine might play a role, has shown potential in various neurodegenerative disorders (Khan et al., 2021).
Amyloidosis
Colchicine has demonstrated effectiveness in treating amyloidosis associated with familial Mediterranean fever. While its impact on reactive and primary amyloidosis requires further research, its therapeutic effect in sporadic cases of amyloidosis suggests potential broader applications (Livneh et al., 1993).
Immune-Related Molecules in Cancer Immunotherapy
Acetylation and deacetylation are critical post-translational modifications, and their dysregulation is associated with malignancy. The modulation of these processes, potentially through agents like deacetylated colchiceine, has been explored in cancer therapy. Understanding the role of enzymes like histone acetyltransferases and deacetylases in these processes offers potential therapeutic strategies in cancer immunotherapy (Ding et al., 2022).
properties
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFPMJSKAABTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348314 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate | |
CAS RN |
102491-70-3 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

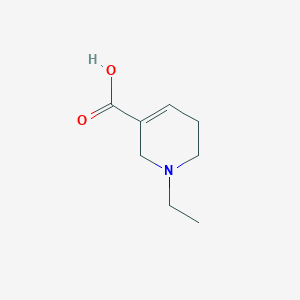
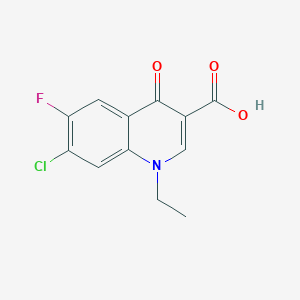
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
